Dibenzo[f,h]quinoxaline,1-oxide
Description
Properties
Molecular Formula |
C16H10N2O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-oxidophenanthro[9,10-b]pyrazin-4-ium |
InChI |
InChI=1S/C16H10N2O/c19-18-10-9-17-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)18/h1-10H |
InChI Key |
WEDTZFSONDJGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=[N+](C=CN=C24)[O-] |
Origin of Product |
United States |
Q & A
Basic: What are the standard synthetic protocols for preparing dibenzo[f,h]quinoxaline derivatives, and how do reaction conditions influence yield?
Answer:
Dibenzo[f,h]quinoxaline derivatives are typically synthesized via cyclo-condensation of dianiline precursors with halogenated or electron-deficient reactants. For example, a Vilsmeier-Haack reaction followed by Knoevenagel condensation is used to introduce electron-withdrawing groups (e.g., cyano or fluorine) into the quinoxaline core . Yield optimization requires precise control of catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., chlorobenzene for high-boiling reactions). Low yields (<50%) often result from incomplete cyclization or side reactions, necessitating purification via column chromatography with silica gel and hexane/ethyl acetate gradients .
Advanced: How does halogenation engineering (Cl, Br, I) in the dibenzo[f,h]quinoxaline core affect optoelectronic properties in organic solar cells (OSCs)?
Answer:
Halogenation modifies the electron affinity and π-conjugation of the quinoxaline core, directly impacting OSC efficiency. Chlorination (Cl-QTP-4F) enhances intermolecular packing and reduces energy loss (Eloss), achieving a power conversion efficiency (PCE) of 19.0% in ternary OSCs. Bromination (Br-QTP-4F) increases molecular weight but induces steric hindrance, lowering PCE to 18.39%. Iodination (I-QTP-4F) disrupts crystallinity due to larger atomic radii, reducing PCE to 17.62% . Key
| Halogen | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
|---|---|---|---|---|
| Cl | 19.0 | 0.89 | 26.8 | 80.1 |
| Br | 18.39 | 0.87 | 26.1 | 79.3 |
| I | 17.62 | 0.85 | 25.4 | 78.6 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing dibenzo[f,h]quinoxaline derivatives?
Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. Hydrogen atoms are often modeled using riding models due to low electron density .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions; electron-withdrawing groups (e.g., -CN) deshield adjacent protons, shifting signals downfield .
- UV-Vis/Photoluminescence (PL): Determines optical bandgaps; λmax shifts correlate with conjugation length (e.g., halogenation red-shifts absorption) .
Advanced: How can electron-donating groups (DMAC, PXZ, DPACz) tune the emission wavelength of dibenzo[f,h]quinoxaline-based TADF emitters?
Answer:
Stronger donors (e.g., PXZ) lower the singlet-triplet energy gap (ΔEST) but increase non-radiative decay, reducing photoluminescence quantum yield (ΦPL). For example:
- DMACPyBP: Weak donor, ΦPL = 62.3%, λPL = 643 nm (red), ΔEST = 0.03 eV.
- PXZPyBP: Strong donor, ΦPL = 21.2%, λPL = 743 nm (NIR), ΔEST = 0.10 eV .
Methodologically, time-resolved PL and transient absorption spectroscopy quantify reverse intersystem crossing (kRISC), with DMACPyBP showing faster kRISC (0.5 × 10⁵ s⁻¹) than PXZPyBP (0.04 × 10⁵ s⁻¹) .
Basic: What safety precautions are recommended when handling dibenzo[f,h]quinoxaline derivatives in the laboratory?
Answer:
- Ventilation: Use fume hoods to avoid inhalation; evacuate to fresh air if exposed .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do crystallographic data discrepancies (e.g., hydrogen placement) impact structural validation of quinoxaline derivatives?
Answer:
In XRD studies, hydrogen atoms are often added computationally using riding models, which may misrepresent true positions in asymmetric units. For example, in 1-octyl-3-phenylquinoxalin-2(1H)-one, unresolved hydrogen positions in the alkyl chain introduce errors in torsion angle calculations (±2°). Cross-validation with neutron diffraction or DFT-optimized geometries improves accuracy .
Advanced: What strategies mitigate efficiency losses in deep-red/NIR TADF emitters based on dibenzo[f,h]quinoxaline acceptors?
Answer:
- Donor-Acceptor Distance Optimization: Shortening the donor-acceptor distance enhances charge transfer, reducing ΔEST.
- Rigidification: Incorporating fused rings (e.g., pyrido[2,3-b]quinoxaline) suppresses vibrational relaxation, improving ΦPL from 21% to 62% .
- Host-Guest Engineering: Blending with wide-bandgap hosts (e.g., CBP) minimizes aggregation-caused quenching .
Basic: What are the limitations of current synthetic methods for functionalized dibenzo[f,h]quinoxaline 1-oxides?
Answer:
- Regioselectivity: Electrophilic substitutions (e.g., nitration) often yield mixed isomers, requiring tedious HPLC separation .
- Acid Sensitivity: The 1-oxide group is prone to reduction under strong acidic conditions (e.g., HCl), necessitating pH-controlled reactions (pH 6–8) .
Advanced: How does π-extension in dibenzo[f,h]quinoxaline frameworks enhance OLED performance?
Answer:
π-Extended cores (e.g., diBFQ) improve charge transport and exciton confinement. For instance, 3,6-bis(4-isopropylphenyl)-11-phenyldiBFQ achieves pure blue emission (CIE: 0.154, 0.102) with an external quantum efficiency (EQE) of 2.28%. Further doping with 10% DPEPO host increases EQE to 5.1% by reducing triplet-polaron quenching .
Advanced: How can computational modeling predict the optoelectronic properties of novel dibenzo[f,h]quinoxaline derivatives?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and spin-orbit coupling (SOC). For example, ΔEST < 0.1 eV in DMACPyBP aligns with experimental kRISC values. Time-Dependent DFT (TD-DFT) simulates absorption/emission spectra but may overestimate λPL by 20–30 nm due to solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
